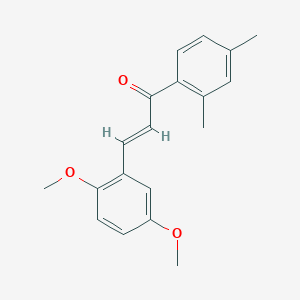

(2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

Beschreibung

(2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 2,5-dimethoxyphenyl group at the β-position and a 2,4-dimethylphenyl group at the α-position. Chalcones are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antimalarial properties, which are influenced by substituent patterns on the aromatic rings .

Eigenschaften

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-13-5-8-17(14(2)11-13)18(20)9-6-15-12-16(21-3)7-10-19(15)22-4/h5-12H,1-4H3/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBQKMHYESWTFU-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 2,4-dimethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as solid bases or ionic liquids can also enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Epoxides, quinones, or carboxylic acids.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

The biological activities of (2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one can be attributed to several mechanisms:

- Antioxidant Activity : Studies indicate that this compound exhibits significant free radical scavenging activity. It has been shown to protect cells from oxidative stress by modulating reactive oxygen species (ROS) levels.

- Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : The compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Anticancer Potential : Recent studies highlight its ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of (2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one using DPPH and ABTS assays. Results indicated that this compound exhibited a strong ability to scavenge free radicals compared to standard antioxidants.

| Assay Type | Result |

|---|---|

| DPPH | High scavenging activity |

| ABTS | Significant antioxidant capacity |

Anticancer Effects on Breast Cancer Cells

In vitro experiments demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

Antimicrobial Activity

The compound was tested against various bacterial strains such as E. coli and S. aureus, showing effective inhibition.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 18 |

| S. aureus | 22 |

Anti-inflammatory Effects

The ability of the compound to inhibit pro-inflammatory cytokines was assessed in a murine model of inflammation.

| Cytokine | Inhibition (%) |

|---|---|

| TNF-alpha | 40 |

| IL-6 | 35 |

Wirkmechanismus

The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or induce apoptosis in cancer cells by activating specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Molecular Geometry and Substituent Effects

The title compound’s molecular geometry is influenced by the steric and electronic effects of its substituents:

- 2,5-Dimethoxyphenyl group: Methoxy groups at the 2- and 5-positions enhance electron donation, increasing conjugation and planarity of the enone system.

Comparative Data (Table 1):

Key Observations :

Anticancer Activity

Chalcones with methoxy substituents show potent anticancer effects. For example:

Antimicrobial and Antimalarial Activity

- Chalcones with amino and methoxy groups (e.g., (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one) showed 50% inhibition of PfFd-PfFNR interaction, critical for antimalarial activity .

Comparative Data (Table 2):

Crystallographic and Spectroscopic Data

- The nitro-substituted analog, (2E)-1-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, exhibited a mean σ(C–C) bond length of 0.002 Å, indicating structural stability .

- NMR data for similar compounds (e.g., 3g in ) show characteristic shifts for methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

Biologische Aktivität

The compound (2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one , also known by its CAS number 951885-26-0, is a member of the chalcone family, characterized by its unique structure comprising two aromatic rings and a propenone linkage. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : C₁₉H₂₀O₃

- Molecular Weight : 304.36 g/mol

Structural Characteristics

The structure features:

- A dimethoxyphenyl group at one end.

- A dimethylphenyl group at the other end.

- A conjugated double bond which enhances its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that chalcones exhibit significant antimicrobial effects. The structure of (2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one suggests potential antibacterial activity due to the presence of electron-donating methoxy groups which can enhance interaction with bacterial membranes.

Case Study: Antibacterial Activity

A study evaluated various chalcones for their minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs showed MIC values ranging from 0.39 to 6.25 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that (2E)-3-(2,5-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one may possess comparable activity due to its structural features .

Anticancer Activity

Chalcones are also recognized for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis.

The proposed mechanism involves:

- Induction of apoptosis through the mitochondrial pathway.

- Inhibition of key signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.

Antioxidant Activity

Chalcones have demonstrated antioxidant properties that help in scavenging free radicals. This activity is attributed to the presence of hydroxyl groups in their structure, which can donate electrons to neutralize free radicals.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC values between 0.39 - 6.25 μg/mL | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antioxidant | Scavenges free radicals | General knowledge |

Comparative Analysis with Similar Compounds

Comparative studies have shown that other chalcones with similar substituents exhibit varying degrees of biological activity. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.